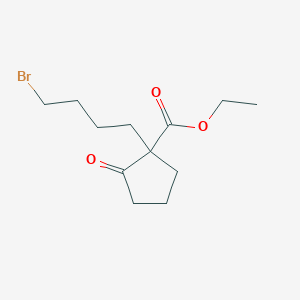
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, an oxocyclopentane ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromobutyl group, which can be achieved through the bromination of butanol. This intermediate is then reacted with cyclopentanone to form the oxocyclopentane ring. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxo group in the cyclopentane ring can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxocyclopentane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ethyl ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the oxocyclopentane ring.
Cyclopentanone: Contains the oxocyclopentane ring but lacks the bromobutyl and ethyl ester groups.
Ethyl 2-oxocyclopentanecarboxylate: Similar but lacks the bromobutyl group.
Uniqueness
The presence of the bromobutyl group allows for further functionalization, while the oxocyclopentane ring and ethyl ester group contribute to its stability and reactivity .
Properties
CAS No. |
50418-60-5 |
|---|---|
Molecular Formula |
C12H19BrO3 |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO3/c1-2-16-11(15)12(7-3-4-9-13)8-5-6-10(12)14/h2-9H2,1H3 |
InChI Key |
GEOUQUWGSPHPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















